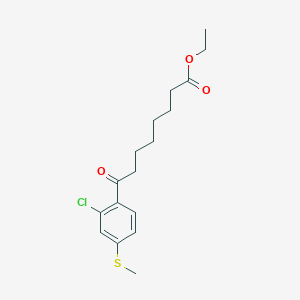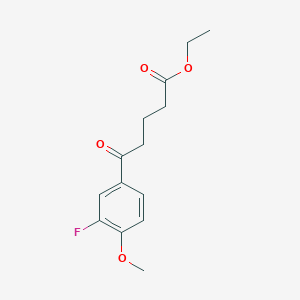
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C14H17FO4 and its molecular weight is 268.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate and related compounds have been studied for their crystal structures. For instance, the synthesis and crystal structure of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate was examined using single-crystal X-ray diffraction techniques. This research provides insights into the molecular structure and interactions, particularly the role of hydrogen bonds in crystal packing (Yeong et al., 2018).
Molecular Imaging in Alzheimer's Disease
Compounds similar to this compound have been used in molecular imaging studies, specifically in Alzheimer's disease research. For example, the serotonin 1A receptor densities in Alzheimer's disease patients were quantified using a molecular imaging probe with a similar structure, providing valuable data on neurological changes in Alzheimer's disease (Kepe et al., 2006).
Antagonism at Human 5-HT1A Receptor
A series of compounds, including those structurally related to this compound, were synthesized to examine their antagonistic activity at the human 5-HT1A receptor. These studies are essential in understanding the receptor's function and potential therapeutic applications (Yasunaga et al., 1997).
Synthesis of Intermediate Compounds for Herbicides
Compounds with structural similarities to this compound have been synthesized as intermediates for herbicides. This includes the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, demonstrating the application of these compounds in agricultural chemistry (Yu, 2002).
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine, has been reported to target Beta-secretase 1 .
Biochemical Pathways
For instance, thiophene-based analogs, which share some structural similarities with the compound , have been reported to exhibit a variety of biological effects, affecting pathways related to anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)10-7-8-13(18-2)11(15)9-10/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNUJJHTCDIXDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)
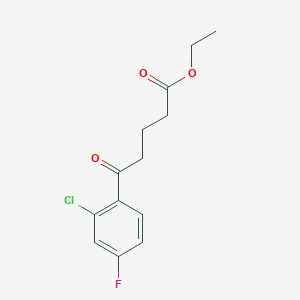
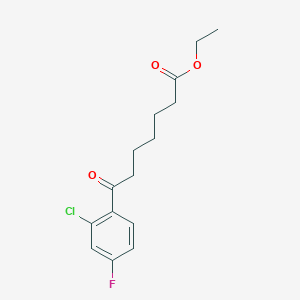
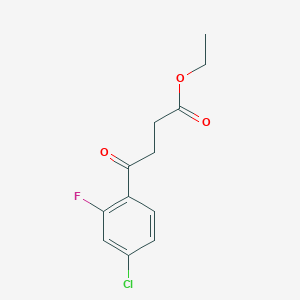
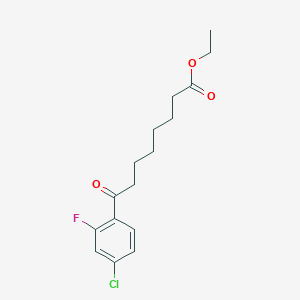

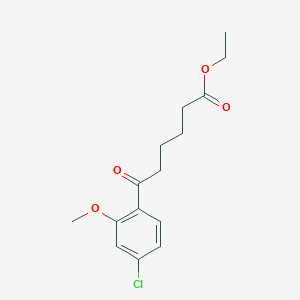
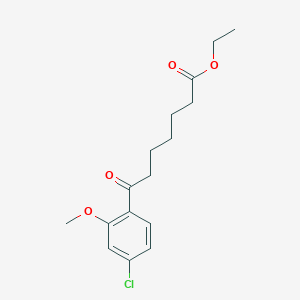
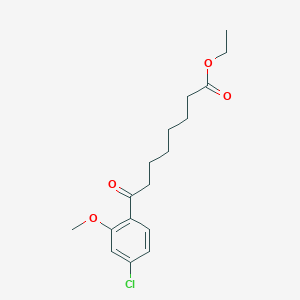
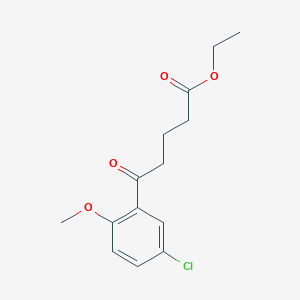
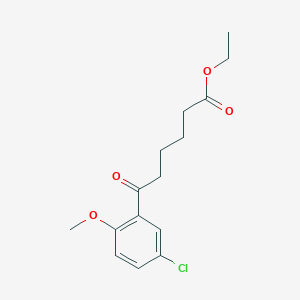
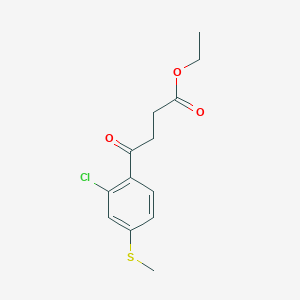
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)
